molecular formula C8H7BCl3NO3 B1336263 (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid CAS No. 276669-74-0

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

Cat. No. B1336263
M. Wt: 282.3 g/mol
InChI Key: RQEOGMVEBAPFSP-UHFFFAOYSA-N
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Description

While the specific compound "(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid" is not directly mentioned in the provided papers, we can infer its properties and relevance from the general characteristics of boronic acids and their derivatives as discussed in the literature. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols and amino acids, which makes them valuable in the construction of complex molecular architectures and as potential pharmaceutical agents .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the conversion of aryl halides to boronic acids through a metal-catalyzed cross-coupling reaction, such as the Suzuki reaction. For example, the synthesis of 4-amino-3-fluorophenylboronic acid involves protecting the amine group, a lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis . This method could potentially be adapted for the synthesis of (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid by starting with an appropriate halide precursor.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be characterized by various spectroscopic methods, including IR, NMR, and MS, and confirmed by X-ray diffraction . The crystal structure provides insights into the conformation and electronic structure of the molecule, which can be further analyzed using density functional theory (DFT) to predict reactivity and interactions with other molecules .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions. They are known to catalyze reactions such as dehydrative condensation between carboxylic acids and amines , and they can act as catalysts or stoichiometric reagents in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and aldol-type reactions . Additionally, boronic acids can inhibit enzymes by mimicking the transition state of the enzymatic reaction, as seen with serine amidohydrolases .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For instance, the pKa value of boronic acids can vary, which affects their stability and reactivity . The presence of electron-withdrawing or electron-donating groups can alter the acidity and overall reactivity of the boronic acid. The ortho-substituent on the phenyl ring can also play a significant role in the reactivity of the boronic acid, as seen in catalytic applications .

Scientific Research Applications

Fluorescent Chemosensors

Boronic acids, including derivatives like (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, are integral in the development of fluorescent chemosensors. These sensors are pivotal for detecting carbohydrates and bioactive substances, contributing significantly to disease diagnosis and treatment. The interaction of boronic acid with cis-1,2-or 1,3-diol forms a ring structure, which serves as a reporter in these sensors. This utility spans across the detection of various substances, including L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

Protective Groups for Diols

Boronic acids are utilized as protective agents for diols. For instance, certain phenylboronic esters, like those derived from (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, provide stability and resistance to various organic transformations, making them suitable for sensitive synthesis processes, including the creation of complex natural products (Shimada et al., 2018).

Catalysis in Organic Reactions

Boronic acids play a versatile role in organic chemistry, including catalysis. They facilitate reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals. The use of boronic acids as chiral catalysts opens pathways to synthesize functionally dense cyclohexanes, an important step in various synthetic routes (Hashimoto et al., 2015).

Holographic Analysis

The incorporation of boronic acids into hydrogels, such as 3-acrylamide phenyl boronic acid, a similar structure to (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, facilitates the development of holographic sensors. These sensors are responsive to various compounds, including L-lactate, highlighting their utility in detecting and monitoring biochemical substances (Sartain et al., 2008).

Optical Modulation in Nanotechnology

Phenyl boronic acids, akin to (3-(2,2,2-Trichloroacetamido)phenyl)boronic acid, are key in the field of nanotechnology, especially for optical modulation in carbon nanotubes. Their interaction with saccharides and subsequent impact on photoluminescence quantum yield demonstrates their potential in developing advanced sensing technologies (Mu et al., 2012).

properties

IUPAC Name

[3-[(2,2,2-trichloroacetyl)amino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BCl3NO3/c10-8(11,12)7(14)13-6-3-1-2-5(4-6)9(15)16/h1-4,15-16H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEOGMVEBAPFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BCl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431652
Record name [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2,2,2-Trichloroacetamido)phenyl)boronic acid

CAS RN

276669-74-0
Record name [3-(2,2,2-Trichloroacetamido)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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